molecular formula C18H16FN3O2 B2634155 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1334372-82-5

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2634155
CAS No.: 1334372-82-5
M. Wt: 325.343
InChI Key: CIBPBSFMRJWEAY-UHFFFAOYSA-N
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Description

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a benzimidazole moiety, an azetidine ring, and a fluorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Coupling with Fluorophenoxy Group: The final step involves coupling the benzimidazole-azetidine intermediate with a fluorophenoxy ethanone derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific biological target. Generally, compounds with benzimidazole and azetidine moieties can interact with enzymes or receptors, modulating their activity. The fluorophenoxy group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-5-1-4-8-16(13)24-11-17(23)22-9-12(10-22)18-20-14-6-2-3-7-15(14)21-18/h1-8,12H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBPBSFMRJWEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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